Pyralomicin 1a

Antibiotic Toxicity In Vivo

Sourcing poorly characterized natural products with undefined genetic systems stalls antibacterial SAR campaigns. Pyralomicin 1a, a chlorinated benzopyranopyrrole antibiotic from Nonomuraea spiralis, solves this with its fully sequenced 41 kb biosynthetic gene cluster (27 ORFs). Key advantages: (1) Defined C7-cyclitol scaffold enabling systematic glycone/halogenation SAR studies; (2) Favorable in vivo safety (no acute toxicity at 100 mg/kg in mice); (3) Cluster serves as reference probe for genome mining of related benzopyranopyrrole antibiotics. Supplied with verified purity for reproducible research.

Molecular Formula C20H19Cl2NO7
Molecular Weight 456.3 g/mol
CAS No. 139636-03-6
Cat. No. B1230747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyralomicin 1a
CAS139636-03-6
Synonymspyralomicin 1a
Molecular FormulaC20H19Cl2NO7
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl
InChIInChI=1S/C20H19Cl2NO7/c1-7-3-10(21)15(26)13-14(25)9-5-12(22)23(20(9)30-18(7)13)11-4-8(6-24)19(29-2)17(28)16(11)27/h3-5,11,16-17,19,24,26-28H,6H2,1-2H3/t11-,16+,17-,19-/m1/s1
InChIKeyJPPZZIRKTBZEAJ-JLBIYAHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyralomicin 1a Overview


Pyralomicin 1a is a chlorinated benzopyranopyrrole antibiotic produced by the actinomycete Nonomuraea spiralis (formerly Microtetraspora spiralis) strain MI178-34F18 [1]. It belongs to the pyralomicin family, which is characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety (pyralomicins 1a–1d) or glycosylated by glucose (pyralomicins 2a–2c) [2]. Pyralomicin 1a is primarily recognized for its antibacterial activity and has been the subject of biosynthetic gene cluster characterization, providing a well-defined genetic blueprint for this class of compounds [3].

Pyralomicin 1a: Why Substitution Fails


The pyralomicin family exhibits striking structure-activity divergence driven by glycone identity and halogenation pattern. Pyralomicin 1a contains a specific C7-cyclitol moiety and a defined chlorine substitution pattern that differs from its congeners [1]. Notably, the unmethylated cyclitol congener (pyralomicin 1c) demonstrates more potent antibacterial activity than the 4′-methylated pyralomicin 1a, while glucosyl analogues (pyralomicins 2a–2c) display distinct biological profiles, including antitumor activity [2]. These subtle structural variations preclude simple interchange; substituting pyralomicin 1a with another in-class compound may drastically alter potency, spectrum, or toxicity profile, rendering experimental results non-comparable and procurement decisions scientifically unsound [3].

Pyralomicin 1a: Toxicity, Structure, and Genetics


Low Acute Toxicity in Mice

Pyralomicin 1a was evaluated for acute toxicity in mice via intraperitoneal administration. At a dose of 100 mg/kg, the compound showed no signs of acute toxicity [1]. In contrast, the structurally related pyralomicin 2a demonstrated antitumor activity against IMC carcinoma in mice when administered intraperitoneally, suggesting a divergent biological profile that may be associated with distinct toxicity liabilities [2]. This differential toxicity profile is a critical differentiator for applications where low in vivo toxicity is paramount.

Antibiotic Toxicity In Vivo Safety Profile

Unique C7-Cyclitol Moiety

Pyralomicin 1a features a C7-cyclitol (a pseudosugar) moiety linked to the benzopyranopyrrole core, a structural feature that distinguishes it from the glucosyl-containing pyralomicins 2a–2c [1]. This structural variation is not merely cosmetic; it has been shown to influence antibacterial potency. The unmethylated cyclitol congener (pyralomicin 1c) exhibits greater antibacterial activity than its glucosyl analogue (pyralomicin 2c) and is also more active than the 4′-methylated pyralomicin 1a, demonstrating that both the presence of the cyclitol and its methylation state modulate biological activity [2].

Natural Product Structure-Activity Relationship Glycoside Cyclitol

Elucidated Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for pyralomicin 1a production has been cloned and sequenced from Nonomuraea spiralis IMC A-0156. The cluster spans 41 kb and contains 27 open reading frames (ORFs) that encode the complete biosynthetic machinery, including NRPS and PKS for the benzopyranopyrrole core, four halogenases, an O-methyltransferase, and an N-glycosyltransferase [1]. Targeted disruption of prlH, the N-glycosyltransferase gene, abolished pyralomicin production, confirming its essential role [2]. Recombinant expression of PrlA confirmed its activity as a sugar phosphate cyclase involved in C7-cyclitol formation [3]. This level of genetic characterization is not available for many related benzopyranopyrrole antibiotics (e.g., pyoluteorin, marinopyrroles), providing a significant advantage for biosynthetic studies.

Biosynthesis Gene Cluster Genetic Engineering Halogenase

Pyralomicin 1a Applications


Low-Toxicity Antibacterial Optimization

Pyralomicin 1a's lack of acute toxicity at 100 mg/kg in mice, in contrast to the antitumor activity of its congener pyralomicin 2a, positions it as an ideal starting point for medicinal chemistry campaigns aimed at developing safe antibacterial agents. Researchers can modify the pyralomicin 1a scaffold to enhance potency while leveraging its favorable in vivo safety profile [1].

SAR Studies of Cyclitol Antibiotics

The defined C7-cyclitol moiety of pyralomicin 1a, and its established rank-order potency relative to unmethylated (1c) and glucosyl (2c) analogues, provides a robust platform for SAR investigations. Scientists can systematically vary the glycone and halogenation patterns to dissect the structural features governing antibacterial activity and selectivity [2].

Biosynthetic Engineering and Heterologous Expression

The complete, 41 kb biosynthetic gene cluster of pyralomicin 1a, with 27 ORFs encoding NRPS, PKS, halogenases, and tailoring enzymes, offers a fully defined genetic system. This enables targeted gene knockouts, promoter engineering, and heterologous expression in alternative hosts to optimize production titers or generate novel pyralomicin analogues [3].

Comparative Genomics of Benzopyranopyrroles

Given that the pyralomicin 1a gene cluster is one of the few fully characterized benzopyranopyrrole biosynthetic systems, it serves as a reference for mining microbial genomes for related gene clusters. Researchers can use the pyralomicin cluster as a probe to identify and characterize new benzopyranopyrrole antibiotics from diverse actinomycetes [4].

Technical Documentation Hub

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